4-Ethoxy-3,5-difluorobenzoic acid
Overview
Description
4-Ethoxy-3,5-difluorobenzoic acid is an organic compound with the molecular formula C9H8F2O3. It is characterized by the presence of an ethoxy group and two fluorine atoms attached to a benzoic acid core. This compound is a white crystalline powder and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-3,5-difluorobenzoic acid typically involves the reaction of 3,4,5-trifluorobenzoic acid with ethanol in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like N,N-dimethylformamide at low temperatures (0°C) to ensure the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The product is usually purified by recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-3,5-difluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Esterification: Alcohols in the presence of an acid catalyst.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Major Products:
Substitution: Products depend on the nucleophile used.
Esterification: Ethyl esters of the benzoic acid derivative.
Reduction: 4-Ethoxy-3,5-difluorobenzyl alcohol
Scientific Research Applications
4-Ethoxy-3,5-difluorobenzoic acid is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Ethoxy-3,5-difluorobenzoic acid involves its interaction with specific molecular targets. The ethoxy and fluorine groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the context of its use .
Comparison with Similar Compounds
3,5-Difluorobenzoic acid: Lacks the ethoxy group, making it less reactive in certain contexts.
4-Methoxy-3,5-difluorobenzoic acid: Similar structure but with a methoxy group instead of an ethoxy group, which can alter its chemical properties and reactivity.
Uniqueness: 4-Ethoxy-3,5-difluorobenzoic acid is unique due to the presence of both ethoxy and fluorine groups, which confer distinct chemical properties. These groups can enhance its reactivity and make it suitable for specific applications in synthesis and research .
Properties
IUPAC Name |
4-ethoxy-3,5-difluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c1-2-14-8-6(10)3-5(9(12)13)4-7(8)11/h3-4H,2H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPWRWTXAQDVSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1F)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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